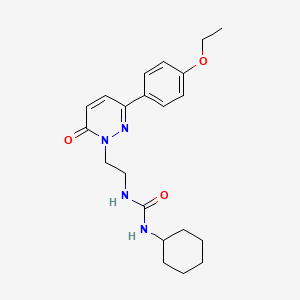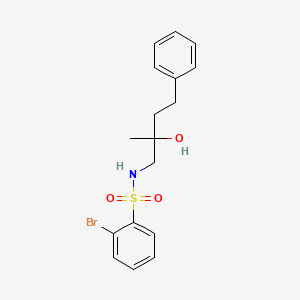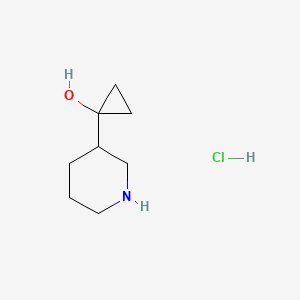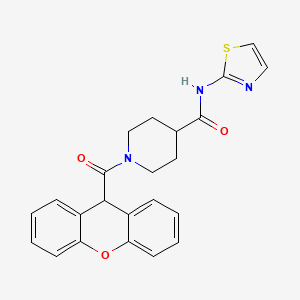![molecular formula C28H30N6O3 B2844083 8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione CAS No. 896294-85-2](/img/no-structure.png)
8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C28H30N6O3 and its molecular weight is 498.587. The purity is usually 95%.
BenchChem offers high-quality 8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives were synthesized and evaluated for their potential as 5-HT(1A) receptor ligands. These compounds, including close derivatives to the specified compound, demonstrated anxiolytic-like and antidepressant activities in preclinical mouse models, suggesting their value in future research for developing new therapeutic agents with potential anxiolytic/antidepressant effects (Zagórska et al., 2009).
Structural Analysis
The structure of closely related compounds reveals typical geometries with planar fused rings of the purine system, which are inclined to each other, indicating specific conformational properties essential for their biological activities (Karczmarzyk et al., 1995).
Biological Evaluation of Fluorinated Derivatives
Fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological studies indicated potential antidepressant and anxiolytic applications, with selected compounds demonstrating significant effects in vivo, underscoring the importance of structural modifications for therapeutic efficacy (Zagórska et al., 2016).
Analgesic Activity
Further exploration into the analgesic properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant analgesic and anti-inflammatory effects, surpassing reference drugs in efficacy. This highlights the potential of such compounds in developing new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione' involves the condensation of 2-methoxybenzaldehyde with 1-methyl-3-phenylprop-2-en-1-one to form chalcone, which is then reacted with 2-piperidinoethanamine to form the imidazolino[1,2-h]purine ring system. The resulting compound is then subjected to reduction and cyclization to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "1-methyl-3-phenylprop-2-en-1-one", "2-piperidinoethanamine" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 1-methyl-3-phenylprop-2-en-1-one in the presence of a base such as NaOH or KOH to form chalcone.", "Step 2: Reaction of chalcone with 2-piperidinoethanamine in the presence of a Lewis acid catalyst such as BF3.Et2O to form the imidazolino[1,2-h]purine ring system.", "Step 3: Reduction of the resulting compound with a reducing agent such as NaBH4 or LiAlH4 to form the corresponding dihydro compound.", "Step 4: Cyclization of the dihydro compound in the presence of a Lewis acid catalyst such as BF3.Et2O to form the final product." ] } | |
Numéro CAS |
896294-85-2 |
Nom du produit |
8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione |
Formule moléculaire |
C28H30N6O3 |
Poids moléculaire |
498.587 |
Nom IUPAC |
6-(2-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C28H30N6O3/c1-30-25-24(26(35)32(28(30)36)18-17-31-15-9-4-10-16-31)33-19-22(20-11-5-3-6-12-20)34(27(33)29-25)21-13-7-8-14-23(21)37-2/h3,5-8,11-14,19H,4,9-10,15-18H2,1-2H3 |
Clé InChI |
SSVOBECWSLSGAX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4C=C(N(C4=N2)C5=CC=CC=C5OC)C6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(3-Ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2844002.png)

![6-ethyl 3-methyl 2-[(4-{[methyl(phenyl)amino]sulfonyl}benzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2844005.png)
![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-sulfonyl fluoride](/img/structure/B2844009.png)

![(E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2844013.png)
![2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride](/img/structure/B2844014.png)
![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2844015.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2844017.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2844022.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2844023.png)